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molecular formula C8H12N4 B8548242 5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile

5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile

Cat. No. B8548242
M. Wt: 164.21 g/mol
InChI Key: YVFLDZOAIRMBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07517882B2

Procedure details

To a solution of 1,5-dicyanopentane (1) (6.5 mL, 50 mmol) and ethyl formate (20 mL, 250 mmol) in dry diethyl ether (200 mL), sodium hydride (60%, 4 g. 100 mmol) was added. The re-action mixture was refluxed for four h, cooled to room temperature filtered and rinsed with ether and dried. To a solution of above obtained white solid in 80% ethanol/water was added hydrazine hydrochloride (6.29 g. 61 mmol). The reaction mixture was adjusted to pH 3 with concentrated HCl and then refluxed for 2 h, cooled to room temperature and neutralized with NaHCO3. Solvent was removed under reduced pressure and the residue was dried in vacuum. The residue was suspended in ethanol and filtered. The filtrate was concentrated, dissolved in 5% MeOH/CH2C12, filtered through a short silica gel column, rinsed with 5% MeOH/CH2C12 and concentrated to give 5-(5-amino-1H-pyrazol-4-yl)-pentanenitrile 2 as a oil.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[N:9])#[N:2].[CH:10](OCC)=O.[H-].[Na+].Cl.[NH2:18][NH2:19].Cl.C([O-])(O)=O.[Na+]>C(OCC)C>[NH2:2][C:1]1[NH:19][N:18]=[CH:10][C:3]=1[CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[N:9] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(#N)CCCCCC#N
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.29 g
Type
reactant
Smiles
Cl.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The re-action mixture was refluxed for four h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
To a solution of above obtained white solid in 80% ethanol/water
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 5% MeOH/CH2C12
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column
WASH
Type
WASH
Details
rinsed with 5% MeOH/CH2C12
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1)CCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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